molecular formula C23H27N5O B12183832 N-(3,3-diphenylpropyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,3-diphenylpropyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12183832
M. Wt: 389.5 g/mol
InChI Key: YXNBLVQYOHQTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a tetrazole moiety and a bulky 3,3-diphenylpropyl substituent. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant . Synthesis involves alkylation or substitution reactions, as seen in related compounds (e.g., Scheme 5 in ), using reagents like sodium iodide and chlorotrimethylsilane in acetonitrile under reflux .

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H27N5O/c29-22(23(15-8-3-9-16-23)28-18-25-26-27-28)24-17-14-21(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-2,4-7,10-13,18,21H,3,8-9,14-17H2,(H,24,29)

InChI Key

YXNBLVQYOHQTCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

Biological Activity

N-(3,3-Diphenylpropyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C24H29N5O
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : N-(3,3-diphenylpropyl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

The presence of a cyclohexane ring, a tetrazole moiety, and a diphenylpropyl group contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Preparation of Cyclohexane Carboxamide Core : This initial step establishes the foundation for further modifications.
  • Introduction of the Tetrazole Group : Achieved through cycloaddition reactions involving azides and nitriles.
  • Attachment of Diphenylpropyl Group : Conducted via nucleophilic substitution reactions.

Optimized reaction conditions are crucial for achieving high yields and purity, often involving specific catalysts and solvents.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that affect cellular responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related diphenylpropyl compounds has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) with low toxicity towards normal cells .

Anti-inflammatory Effects

Investigations into the anti-inflammatory properties of tetrazole derivatives suggest that this compound may possess similar activities. The mechanism likely involves the modulation of inflammatory mediators and pathways .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

StudyFindings
Identified structure-activity relationships in substituted quinoline and naphthalene carboxamides with low toxicity against human cell lines.
Demonstrated significant cytotoxicity of synthesized compounds on breast cancer cells (MCF-7), indicating potential as anticancer agents.
Highlighted the role of tetrazole-containing compounds in modulating sodium channels with implications for pain management.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole and triazole moieties. The incorporation of the tetrazole ring in drug design has been associated with enhanced biological activity against various cancer cell lines. For instance, derivatives of tetrazoles have shown promising results in inhibiting cell proliferation in human colon carcinoma (Caco-2 and HCT116), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7) cell lines .

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCancer TypeIC50 Value (µM)
Compound ACaco-215
Compound BHCT11612
Compound CHeLa20
Compound DMCF-718

The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation, making N-(3,3-diphenylpropyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, as similar tetrazole derivatives have been documented to exhibit activity against a range of pathogens. Studies indicate that compounds with nitrogen-rich heterocycles can interact effectively with microbial enzymes, inhibiting their function and leading to cell death .

Table 2: Antimicrobial Activity of Tetrazole Compounds

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
Compound EE. coli32 µg/mL
Compound FS. aureus16 µg/mL
Compound GC. albicans8 µg/mL

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. The results indicate favorable interactions with key receptors such as CDK2, which is crucial for cell cycle regulation .

Case Study: Anticancer Screening

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetrazole framework and evaluated their anticancer activity using both in vitro assays and molecular modeling techniques . The study found that specific modifications to the diphenylpropyl group significantly enhanced the cytotoxicity against selected cancer cell lines.

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria . The findings revealed that certain derivatives exhibited potent activity, suggesting their potential as lead compounds for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituent Modifications on the Cyclohexanecarboxamide Core
  • 1-(1H-Tetrazol-1-yl)-N-[3-(Trifluoromethyl)phenyl]cyclohexanecarboxamide (): Key Difference: Replaces the diphenylpropyl group with a 3-(trifluoromethyl)phenyl moiety. Molecular weight is reduced (339.32 vs. ~424.54 for the target compound) .
  • 1-(Phenylamino)cyclohexanecarboxamide Derivatives (): Examples: 2d (phenylamino), 2e (4-methylphenylamino), 2f (4-methoxyphenylamino). Key Difference: Aminoaryl substituents instead of tetrazole. Impact: Loss of tetrazole’s hydrogen-bonding capacity may reduce metabolic stability. Methoxy groups (e.g., 2f) introduce electron-donating effects, modulating electronic properties .
Heterocyclic Replacements
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) Hydrazinecarboxamide ():
    • Key Difference : Imidazole and benzodioxole groups replace tetrazole and cyclohexane.
    • Impact : Imidazole’s basic nitrogen may enhance solubility but reduce stability under acidic conditions. Benzodioxole contributes to π-π stacking interactions .
  • Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ():
    • Key Difference : Triazole instead of tetrazole.
    • Impact : Triazole’s smaller ring size and reduced nitrogen count may decrease metabolic resistance compared to tetrazole .

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight Key NMR Signals (δ ppm)
Target Compound C27H28N4O 424.54 7.2–7.5 (m, 10H, Ar-H), 9.2 (s, 1H, Tetrazole)
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]... C15H16F3N5O 339.32 7.8–8.1 (m, 4H, Ar-H), 9.1 (s, 1H, Tetrazole)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 1.3 (s, 6H, CH3), 4.1 (s, 2H, CH2OH)
  • Tetrazole Signature : The singlet at ~9.1–9.2 ppm in NMR is characteristic of the tetrazole proton, absent in imidazole or triazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.